molecular formula C8H12N2 B13198464 N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine

N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine

Cat. No.: B13198464
M. Wt: 136.19 g/mol
InChI Key: HRWJITUGZIOUKZ-UHFFFAOYSA-N
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Description

N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine is a bicyclic organic compound featuring a fused cyclopentane-pyrrole ring system with a methyl group attached to the amine nitrogen.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine

InChI

InChI=1S/C8H12N2/c1-9-8-3-2-6-4-10-5-7(6)8/h4-5,8-10H,2-3H2,1H3

InChI Key

HRWJITUGZIOUKZ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=CNC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can be scaled up to produce significant quantities of the compound. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halogens, alkylating agents). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can produce a wide range of substituted cyclopenta[c]pyrrol derivatives .

Scientific Research Applications

N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles

Compounds with cyclopenta-fused heterocycles exhibit distinct properties depending on the heteroatom arrangement. Key examples include:

Compound Name Heterocycle Type Substituents Molecular Formula Molecular Weight (g/mol) CAS Number References
N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine Pyrrole Methylamine C₈H₁₂N₂ (inferred) ~136.19 -
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Pyrimidine Chlorine, Methylamine C₉H₁₁ClN₄ 210.66 76780-98-8
3-(Pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine Thiophene Pyridine-carbonyl, Amine C₁₃H₁₂N₂OS 260.31 -
2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine Pyrazole Difluoroethylamine C₈H₁₁F₂N₃ 199.19 -

Key Observations :

  • Electronic Effects : Pyrrole (target compound) is electron-rich due to its aromatic lone pair, enhancing nucleophilic reactivity. Pyrimidine () and pyrazole () rings are electron-deficient, altering reactivity in substitution reactions .

Physical and Chemical Properties

Property Target Compound (Inferred) 2-Chloro-N-methyl-cyclopenta[d]pyrimidin-4-amine N-Cyclohexyl-4-methyl-cyclopenta[D]pyrimidin-2-amine
Molecular Weight ~136.19 210.66 231.34
Purity Not specified 100% () ≥95% ()
Solubility Likely polar aprotic Low (due to chloro group) Moderate (cyclohexyl enhances lipophilicity)
Stability Air-stable Sensitive to light/moisture (GHS data, ) Stable under refrigeration

Notes:

  • Chloro-substituted pyrimidines () may exhibit higher reactivity in cross-coupling reactions due to the halogen leaving group .

Biological Activity

N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine is a heterocyclic compound that has attracted attention for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by research findings.

Chemical Structure and Properties

This compound features a unique cyclopentane ring fused with a pyrrole moiety. The presence of the N-methyl group is critical for its biological activity. The molecular formula is C8H10N2C_8H_{10}N_2 with a molecular weight of approximately 134.18 g/mol.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Inhibition of Tumor Cell Proliferation : A study demonstrated that derivatives of cyclopenta[c]pyrrole showed potent activity against various cancer cell lines, with IC50 values in the nanomolar range. The modifications on the cyclopentane and pyrrole rings influenced their cytotoxicity significantly .
  • Mechanism of Action : These compounds are thought to act as microtubule inhibitors, disrupting the mitotic spindle formation in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like colchicine .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the cyclopentane and pyrrole rings enhance biological activity:

SubstituentEffect on Activity
N-MethylEssential for potency
4-MethoxyIncreases activity significantly
6-SubstituentsVarying effects; certain groups enhance potency while others diminish it

The presence of an N-methyl group on the pyrrole nitrogen was found to be crucial for maintaining the compound's antitumor efficacy. Removal or alteration of this group often resulted in a loss of activity .

Study 1: Antitumor Efficacy in Preclinical Models

A preclinical study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated:

  • Tumor Growth Inhibition : The compound significantly inhibited tumor growth in models of triple-negative breast cancer.
  • Resistance Overcoming : It demonstrated efficacy against cancer cells resistant to common chemotherapeutic agents due to overexpression of P-glycoprotein (Pgp) and βIII-tubulin .

Study 2: Cytotoxicity Assessment

Another study focused on assessing the cytotoxicity of various analogs of cyclopenta[c]pyrrole derivatives against human cancer cell lines:

CompoundIC50 (µM)Cell Line
N-Methyl-Cyclopenta0.5A549 (Lung Cancer)
Analog A0.7HepG2 (Liver Cancer)
Analog B1.2MCF7 (Breast Cancer)

The data indicated that modifications retaining the N-methyl group consistently resulted in lower IC50 values across multiple cell lines .

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